D-Phenylalanine-Glutamine-Glutamine-D-Tryptophan-Phenylalanine-D-Tryptophan-Leucine-Methionine amide (D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2) is a synthetic peptide that serves as an antagonist to the neuropeptide substance P. Substance P is involved in various physiological processes, including pain perception and inflammation. The compound is designed to inhibit the action of substance P at its receptors, potentially offering therapeutic benefits in conditions characterized by excessive substance P activity.
This compound falls under the category of therapeutic peptides, specifically as a substance P antagonist. It is derived from modifications of the naturally occurring substance P peptide, which consists of eleven amino acids. The structure of D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2 includes several D-amino acids, which are often used to enhance stability and bioactivity in peptide therapeutics .
The synthesis of D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The following steps outline a general approach:
This method allows for precise control over the sequence and composition of the peptide .
The molecular formula for D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2 can be represented as C₁₈H₂₄N₄O₄S. Its structure consists of several key components:
The three-dimensional conformation of this peptide can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to understand its interactions with substance P receptors .
The primary chemical reactions involved in synthesizing D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2 include:
These reactions require careful optimization of conditions such as temperature, pH, and reagent concentrations to maximize yield and purity .
D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2 acts primarily by binding to substance P receptors (neurokinin receptors), preventing substance P from exerting its biological effects. This antagonistic action can lead to:
Research indicates that such antagonists may have potential applications in treating chronic pain conditions, anxiety disorders, and other neurogenic inflammatory diseases .
D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2 exhibits several notable properties:
These properties are crucial for its development as a therapeutic agent .
D-PRO-GLN-GLN-D-TRP-PHE-D-TRP-LEU-MET-NH2 has several potential applications in scientific research and medicine:
Further studies are ongoing to explore these therapeutic potentials fully .
The peptide features a linear sequence: D-Proline¹-L-Glutamine²-L-Glutamine³-D-Tryptophan⁴-L-Phenylalanine⁵-D-Tryptophan⁶-L-Leucine⁷-L-Methioninamide⁸. Its C-terminal amidation (-NH₂) enhances receptor binding stability compared to free carboxylate forms [5] [9]. Key structural attributes include:
Table 1: Amino Acid Sequence and Configuration
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 |
---|---|---|---|---|---|---|---|---|
Residue | D-Pro | Gln | Gln | D-Trp | Phe | D-Trp | Leu | Met-NH₂ |
Chirality | D | L | L | D | L | D | L | L |
Incorporating D-amino acids serves two primary biochemical purposes:
Bombesin receptor antagonist design evolved through distinct phases:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7